molecular formula C16H17N3O2 B5911109 N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

Cat. No.: B5911109
M. Wt: 283.32 g/mol
InChI Key: VYMQNCNAGSTOHN-ZDLGFXPLSA-N
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Description

N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a methylanilino group, and an acetamide group. Its molecular formula is C16H16N2O2, and it has a molecular weight of 268.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation of 3-hydroxybenzaldehyde with 2-(2-methylanilino)acetamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of cell growth and proliferation. Additionally, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is unique due to the presence of both the hydroxyphenyl and methylanilino groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its similar compounds .

Properties

IUPAC Name

N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-5-2-3-8-15(12)17-11-16(21)19-18-10-13-6-4-7-14(20)9-13/h2-10,17,20H,11H2,1H3,(H,19,21)/b18-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMQNCNAGSTOHN-ZDLGFXPLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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